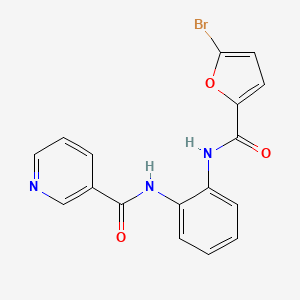

N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-[(5-bromofuran-2-carbonyl)amino]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O3/c18-15-8-7-14(24-15)17(23)21-13-6-2-1-5-12(13)20-16(22)11-4-3-9-19-10-11/h1-10H,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDBNXVXYAHBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide involves the reaction of 5-bromofuran-2-carboxylic acid with isoniazid in the presence of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents. This reaction is typically carried out in dichloromethane at room temperature, yielding the desired compound with high purity and an 83% yield .

Industrial Production Methods

The use of MNBA and DMAP as coupling agents is advantageous due to their efficiency and the high purity of the resulting product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as or can be used.

Reduction: Reducing agents like or in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as or can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid , while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: Preliminary studies indicate that it may have pharmacological properties, such as anti-inflammatory or antimicrobial effects.

Industry: Its unique chemical properties make it suitable for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, similar compounds have been shown to inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

6-(5-Bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile

Structural Features :

- Replaces the furan ring with a benzofuran system, increasing aromatic surface area for π-π stacking.

- Contains a sulfanyl-ethylketone side chain instead of the amide linkage, introducing thioether and ketone functionalities.

- The nitrile group at the nicotinonitrile core may enhance electron-withdrawing effects compared to the carboxylic acid amide in the target compound.

Implications :

N-[2-(4-Morpholinylcarbonyl)phenyl]nicotinamide

Structural Features :

- Substitutes the bromofuran-carboxamido group with a morpholinylcarbonyl moiety.

- The morpholine ring introduces a polar, oxygen-rich heterocycle, enhancing solubility in aqueous environments.

Implications :

- The morpholine group may improve pharmacokinetic properties (e.g., water solubility) but reduce membrane permeability compared to the brominated furan.

5-(2-Furyl)nicotinic Acid and 6-(2-Furyl)nicotinic Acid

Structural Features :

- Simpler derivatives with a furyl group directly attached to the nicotinic acid core at positions 5 or 4.

Implications :

- The carboxylic acid group may enhance solubility but could lead to faster renal clearance compared to the amide-containing target compound .

Comparative Data Table

| Compound | Core Structure | Key Substituents | Molecular Weight | Functional Group Implications |

|---|---|---|---|---|

| Target Compound | Nicotinamide | 5-Bromo-furan-2-carboxamido phenyl | ~385.2* | Halogen bonding, H-bonding via amide |

| 6-(5-Bromo-benzofuran-2-yl)-nicotinonitrile | Nicotinonitrile | Benzofuran, sulfanyl-ethylketone | ~450.1† | Enhanced π-π stacking, metabolic instability |

| N-[2-(4-Morpholinylcarbonyl)phenyl]nicotinamide | Nicotinamide | Morpholinylcarbonyl phenyl | 311.3 | Improved solubility, reduced halogen bonding |

| 5-(2-Furyl)nicotinic Acid | Nicotinic Acid | 2-Furyl at position 5 | 189.2 | High solubility, limited membrane permeability |

*Estimated based on similar structures; †Calculated from .

Key Research Findings and Implications

Bromine vs. Morpholine : Brominated furans (as in the target compound) are favored in environments requiring strong hydrophobic interactions, while morpholine derivatives excel in aqueous solubility but lack halogen-bonding capabilities .

Amide vs. Sulfanyl Linkages : Amide bonds (target compound) offer metabolic stability and hydrogen bonding, whereas sulfanyl groups () may increase reactivity and susceptibility to oxidative degradation .

Benzofuran vs. Furan : Benzofuran analogs () provide enhanced aromatic interactions but at the cost of higher MW and reduced bioavailability .

Biological Activity

N-(2-(5-bromofuran-2-carboxamido)phenyl)nicotinamide is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromofuran moiety and a nicotinamide group, which are believed to contribute to its biological properties. The presence of the furan ring is significant, as it can undergo various chemical reactions, including oxidation and substitution, which may influence its biological interactions.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that the compound interacts with specific molecular targets within cells. Similar compounds have shown the ability to inhibit enzymes or modulate receptor activity, leading to diverse biological effects.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activities linked to various physiological processes.

Anticancer Properties

Recent studies have indicated that derivatives of nicotinamide exhibit anticancer properties. For instance, compounds with similar structures have been evaluated in murine models for their ability to inhibit tumor growth and metastasis .

Case Study: Murine Melanoma Model

In a study evaluating the effects of a related compound in a murine melanoma model, the compound demonstrated significant antimetastatic effects when administered topically. This suggests that this compound may also possess similar anticancer properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Similar furan structure | COX-2 inhibition |

| Nicotinamide derivatives | Diverse structures | Anti-inflammatory, antimicrobial |

This compound stands out due to its unique combination of the bromofuran ring and nicotinamide moiety, potentially conferring distinct biological activities compared to other derivatives.

Research Findings

- In Vitro Studies : Preliminary in vitro studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.

- In Vivo Studies : Animal studies indicate potential efficacy in reducing tumor size and inhibiting metastasis in melanoma models.

- Mechanistic Insights : Further investigations are required to fully understand the pathways involved in its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.